molecular formula C19H23NO3 B11291931 3-pentyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-pentyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11291931
M. Wt: 313.4 g/mol
InChI Key: UQHKEIKUIKZKJH-UHFFFAOYSA-N
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Description

3-pentyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique tricyclic structure. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its intricate molecular framework, which includes a cyclopentane ring fused to a chromene and oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor. This reaction occurs at approximately 1300 ± 10 K and involves the formation of van-der-Waals complexes, followed by addition, isomerization, and termination steps .

Industrial Production Methods

Industrial production of this compound may involve similar high-temperature reactions, but scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-pentyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-pentyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-pentyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3H-cyclopenta[a]naphthalene
  • 1H-cyclopenta[b]naphthalene
  • 1H-cyclopenta[a]naphthalene

Uniqueness

3-pentyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one stands out due to its unique tricyclic structure, which combines elements of cyclopentane, chromene, and oxazine rings. This structural complexity imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4-pentyl-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C19H23NO3/c1-2-3-4-10-20-11-16-17(22-12-20)9-8-14-13-6-5-7-15(13)19(21)23-18(14)16/h8-9H,2-7,10-12H2,1H3

InChI Key

UQHKEIKUIKZKJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)OC1

Origin of Product

United States

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